molecular formula C17H23ClFN3O2 B6023697 (3R*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol

(3R*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol

Cat. No. B6023697
M. Wt: 355.8 g/mol
InChI Key: WKPVARCPWWKAOM-HZPDHXFCSA-N
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Description

(3R*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is a chemical compound that belongs to the class of piperidine derivatives. It has been studied for its potential applications in scientific research as a tool for investigating the biochemical and physiological effects of certain compounds.

Scientific Research Applications

(3R*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol has been used in scientific research to study the biochemical and physiological effects of certain compounds. It has been used as a tool to investigate the mechanism of action of certain drugs, as well as to study the effects of these drugs on various physiological processes. Additionally, it has been used in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of (3R*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist. This means that it blocks the activity of dopamine at the D2 receptor, which can have various effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been shown to have effects on the central nervous system, including the inhibition of dopamine release. It has also been shown to have effects on the cardiovascular system, including the inhibition of platelet aggregation.

Advantages and Limitations for Lab Experiments

One advantage of using (3R*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol in lab experiments is its specificity for the dopamine D2 receptor. This allows researchers to investigate the effects of compounds that act on this receptor, without the interference of other receptors. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for research involving (3R*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including Parkinson's disease and schizophrenia. Another direction is to investigate its effects on other physiological processes, such as inflammation and immune function. Additionally, future research could focus on developing more specific and potent compounds that target the dopamine D2 receptor.

Synthesis Methods

The synthesis of (3R*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol involves several steps. The first step is the reaction of 3-chloro-4-fluorobenzoyl chloride with (R)-(-)-3-piperidinol in the presence of a base such as triethylamine. This results in the formation of the corresponding ester, which is then reduced using lithium aluminum hydride to yield the desired product.

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClFN3O2/c1-20-6-8-21(9-7-20)15-4-5-22(11-16(15)23)17(24)12-2-3-14(19)13(18)10-12/h2-3,10,15-16,23H,4-9,11H2,1H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPVARCPWWKAOM-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)C(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)C(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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